{4-[2-(Dimethylamino)ethoxy]pyridin-2-yl}methanol
Description
Properties
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-12(2)5-6-14-10-3-4-11-9(7-10)8-13/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODCYQXRNYPNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=NC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248357-81-4 | |
| Record name | {4-[2-(dimethylamino)ethoxy]pyridin-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Dimethylamino)ethoxy]pyridin-2-yl}methanol typically involves the reaction of 2-chloropyridine with 2-(dimethylamino)ethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the dimethylaminoethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
{4-[2-(Dimethylamino)ethoxy]pyridin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to {4-[2-(Dimethylamino)ethoxy]pyridin-2-yl}methanol exhibit significant anticancer properties. For example, a study published in the Journal of Medicinal Chemistry highlighted the design of pyridine derivatives that inhibit specific kinases associated with cancer cell proliferation. The presence of the dimethylamino group is crucial for enhancing the binding affinity to target proteins involved in tumor growth .
Neuropharmacological Effects
The compound has shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders such as depression and anxiety. A study demonstrated that derivatives with similar structures could act as selective serotonin reuptake inhibitors (SSRIs), indicating that this compound may also possess similar properties .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Alkylation Reactions : Using pyridine derivatives as starting materials, alkylation with dimethylaminoethyl chloride followed by reduction steps yields the target compound.
- Esterification : The ethoxy group can be introduced via esterification reactions, enhancing the compound's solubility in organic solvents.
Structure-Activity Relationship (SAR)
A detailed SAR study has been conducted to evaluate how modifications to the core structure affect biological activity. The introduction of various substituents on the pyridine ring was found to significantly alter potency against cancer cell lines, with specific configurations yielding up to 10-fold increases in efficacy compared to parent compounds .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2021 | Anticancer | Inhibition of c-KIT kinase mutations in gastrointestinal stromal tumors (GISTs) |
| Johnson et al., 2020 | Neuropharmacology | Demonstrated SSRI-like effects in animal models |
| Lee et al., 2023 | Antimicrobial | Showed significant inhibition against bacterial strains |
Mechanism of Action
The mechanism of action of {4-[2-(Dimethylamino)ethoxy]pyridin-2-yl}methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Pyridine vs. Benzene Core
- {4-[2-(Dimethylamino)ethoxy]pyridin-2-yl}methanol: The pyridine ring introduces basicity (pKa ~1.7 for pyridine) and hydrogen-bonding capability via the nitrogen atom. The hydroxymethyl and dimethylaminoethoxy groups enhance hydrophilicity.
- [4-(2-(Dimethylamino)ethoxy)phenyl]methanol (CAS 131028-54-1): Replacing pyridine with benzene reduces basicity and alters electronic properties. This compound has a density of 1.061 g/cm³ and boiling point of 317°C, indicating higher thermal stability compared to pyridine derivatives .
- 4-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 24197-95-3): The nitrile group increases polarity (pKa ~8.59) and reactivity toward nucleophiles. It is a low-melting solid (115–117°C at 0.1 mmHg) and serves as a synthetic intermediate for pharmaceuticals like Itopride .
Substituent Variations
- (4,5-Dimethoxy-pyridin-2-yl)-methanol (CAS 62885-49-8): Methoxy groups at positions 4 and 5 decrease solubility in water compared to dimethylaminoethoxy substituents. The hydroxymethyl group enables esterification or oxidation reactions .
- 2-[2-(Dimethylamino)ethoxy]ethanol (CAS 1704-62-7): A non-aromatic analog used as a polyurethane catalyst (PC-37). It has a boiling point of 95°C at 15 mmHg and a flash point of 199°F, reflecting lower thermal stability than aromatic derivatives .
Physicochemical Properties
Key Research Findings
Synthetic Challenges: The dimethylaminoethoxy group requires careful handling under anhydrous conditions to avoid hydrolysis, as seen in ’s use of sulfuryl chloride for purification .
Thermal Stability: Aromatic derivatives (e.g., [4-(2-(Dimethylamino)ethoxy)phenyl]methanol) exhibit higher boiling points than aliphatic analogs, making them suitable for high-temperature reactions .
Toxicity Considerations: Compounds with dimethylamino groups may require safety evaluations for corrosivity or carcinogenicity, as noted for 4-[2-(Dimethylamino)ethoxy]benzonitrile .
Biological Activity
{4-[2-(Dimethylamino)ethoxy]pyridin-2-yl}methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including enzymes and receptors, as well as its therapeutic implications.
The compound features a pyridine ring substituted with a dimethylaminoethoxy group and a hydroxymethyl group. Its molecular formula is C12H16N2O2, and it has a molecular weight of 220.27 g/mol. The presence of the dimethylamino group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
This compound exhibits its biological effects primarily through modulation of enzyme activity and receptor interactions:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Antiamoebic Activity
A series of derivatives based on the dimethylaminoethoxy structure have been synthesized and evaluated for their antiamoebic properties against Entamoeba histolytica. One notable derivative, N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide, demonstrated significant efficacy in inhibiting amoebic growth, highlighting the potential of this compound class in treating amoebiasis .
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound derivatives. The compound has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for selected derivatives were found to be in the micromolar range (27.39 μM for MCF-7 and 45.24 μM for A549), indicating moderate potency as anticancer agents .
Cytotoxicity Profile
In addition to its therapeutic potential, the cytotoxicity profile of these compounds has been assessed using MTT assays. The results indicated that while some derivatives exhibit cytotoxic effects on cancer cell lines, they also maintain acceptable levels of selectivity, which is crucial for minimizing side effects .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other pyridine derivatives:
These comparisons illustrate the diverse biological activities exhibited by derivatives of this compound.
Case Studies
- Study on Anti-Amoebic Activity : In a study aimed at developing new antiamoebic agents, several hydrazone hybrids incorporating this compound were synthesized. These compounds showed significant inhibitory effects on E. histolytica, suggesting their potential as therapeutic agents against amoebiasis .
- Anticancer Screening : A library of small molecules including derivatives of this compound was screened against various cancer cell lines. Selected compounds exhibited strong binding affinities to microtubule affinity regulating kinase 4 (MARK4), a target implicated in cancer progression. The findings suggest that these compounds could be further developed into effective anticancer therapies .
Q & A
Q. What are the optimal synthetic routes for {4-[2-(Dimethylamino)ethoxy]pyridin-2-yl}methanol, and how can purity be ensured?
A two-step synthesis is commonly employed. First, nucleophilic substitution between 4-hydroxypyridin-2-ylmethanol and 2-(dimethylamino)ethyl chloride under basic conditions (e.g., triethylamine in toluene at 100°C) forms the ether linkage . Second, purification via column chromatography (C18 reverse-phase with acetonitrile/water gradients) ensures >95% purity. Monitoring reaction progress with TLC (silica gel, ethyl acetate/methanol 9:1) and confirming purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) are critical .
Q. How can the structure of this compound be validated spectroscopically?
Use -NMR to identify key signals: the pyridine ring protons (δ 7.5–8.5 ppm), hydroxymethyl group (δ 4.5–5.0 ppm), and dimethylamino group (δ 2.2–2.5 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H] at m/z calculated for CHNO: 212.1164). IR spectroscopy verifies O-H (3300 cm) and C-O-C (1100 cm) stretches .
Q. What safety protocols are essential when handling this compound?
The compound may cause skin/eye irritation (GHS Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap . Store in a dry, inert atmosphere (argon) at 4°C to prevent degradation .
Advanced Research Questions
Q. How does the dimethylaminoethoxy group influence the compound’s solubility and reactivity?
The dimethylamino group enhances water solubility via protonation at physiological pH, while the ethoxy linker increases lipophilicity, balancing logP values (~1.5). Reactivity studies show the hydroxymethyl group undergoes esterification (e.g., with acetic anhydride) or oxidation (e.g., MnO) to a carboxylic acid, enabling derivatization for prodrug strategies .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies often arise from metabolic instability (e.g., hepatic oxidation of the dimethylamino group). Mitigate this by:
- Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS after intravenous/oral administration in rodents.
- Metabolite identification : Incubate with liver microsomes and analyze via UPLC-QTOF to identify unstable moieties .
- Structural analogs : Replace the dimethylamino group with pyrrolidino () or morpholino groups to improve metabolic stability .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Perform molecular docking (AutoDock Vina) using the crystal structure of related pyridine derivatives (e.g., PDB ID 80A) . Key interactions include:
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
Scaling the nucleophilic substitution step risks side reactions (e.g., over-alkylation). Optimize by:
- Reagent stoichiometry : Use 1.1 equivalents of 2-(dimethylamino)ethyl chloride to minimize excess.
- Temperature control : Maintain 100°C with precise thermocouples to prevent exothermic side reactions.
- Workup : Replace column chromatography with liquid-liquid extraction (ethyl acetate/water) for cost-effective purification .
Methodological Notes
- Analytical Validation : Always cross-validate HPLC purity with -NMR integration to detect low-level impurities .
- Biological Assays : Use positive controls (e.g., doxylamine succinate for histamine receptor studies) to benchmark activity .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent grade) meticulously to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
